molecular formula C11H11N3OS B1594358 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide CAS No. 61292-08-8

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1594358
CAS RN: 61292-08-8
M. Wt: 233.29 g/mol
InChI Key: GQSOVDYCSQOIJB-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (MPTCH) is an organic compound which is a member of the thiazole family. It is a white, crystalline solid which is soluble in water. MPTCH has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a substrate for the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been explored for its potential in anticancer therapies. A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating this compound and evaluated them as anticancer agents. These derivatives showed promising results against the Hepatocellular carcinoma cell line HepG-2, indicating the potential of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide derivatives in cancer treatment (Gomha et al., 2017).

Larvicidal Activity

The compound has also been utilized in the development of larvicides. A study focusing on hydrazones of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide demonstrated significant larvicidal activity against Anopheles arabiensis, a malaria-carrying mosquito species. This suggests its potential in vector control and public health applications (N. P et al., 2021).

Microbial Activity

Further research has explored the microbial activity of derivatives of this compound. A study synthesized novel 3-Methyl-2-pyrazolin-5-one derivatives from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and tested them against various bacterial strains and fungi. The results indicated potential use in antimicrobial therapies (Mostafa et al., 2013).

Antioxidant Properties

In another study, new hydrazones bearing a thiazole scaffold were synthesized from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. These compounds were tested for their antioxidant properties, and some derivatives showed notable free-radical scavenging abilities. This opens up possibilities for their use in oxidative stress-related conditions (Nastasă et al., 2015).

Antiviral and Cytotoxic Activities

Additionally, derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide were assessed for their antiviral and cytotoxic activities. A study synthesized pyrazole- and isoxazole-based heterocycles and tested them against Herpes simplex virus type-1 (HSV-1), showing potential for antiviral applications (Dawood et al., 2011).

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSOVDYCSQOIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351940
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

CAS RN

61292-08-8
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com
D Rothchild, A Tamkin, J Yu, U Misra… - arXiv preprint arXiv …, 2021 - arxiv.org
Methods for designing organic materials with desired properties have high potential impact across fields such as medicine, renewable energy, petrochemical engineering, and …
Number of citations: 21 arxiv.org

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